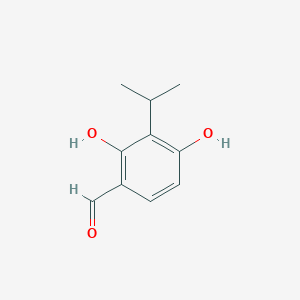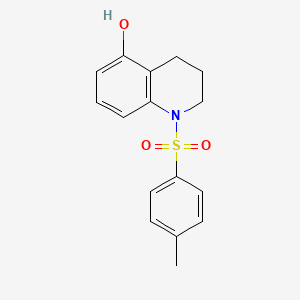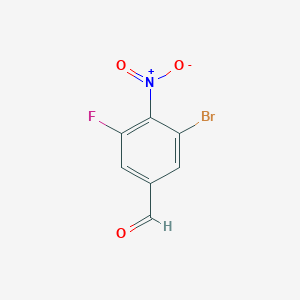
3-Bromo-5-fluoro-4-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzaldehyde ring.
Bromination: Addition of bromine to the nitrobenzaldehyde.
Fluorination: Introduction of the fluorine atom to the bromonitrobenzaldehyde.
Industrial Production Methods: Industrial production often employs similar multi-step synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as Friedel-Crafts acylation followed by nitration and halogenation are commonly used .
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-Bromo-5-fluoro-4-nitrobenzoic acid.
Reduction: 3-Bromo-5-fluoro-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoro-4-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These groups influence the compound’s electrophilicity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic aromatic substitution .
Comparación Con Compuestos Similares
- 3-Bromo-4-fluorobenzaldehyde
- 4-Fluoro-3-nitrobenzaldehyde
- 3-Bromo-5-nitrobenzaldehyde
Comparison: 3-Bromo-5-fluoro-4-nitrobenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and nitro groups, which confer distinct reactivity patterns compared to its analogs. For instance, 3-Bromo-4-fluorobenzaldehyde lacks the nitro group, affecting its electrophilicity and reactivity in substitution reactions. Similarly, 4-Fluoro-3-nitrobenzaldehyde lacks the bromine atom, influencing its behavior in halogenation reactions .
Propiedades
Fórmula molecular |
C7H3BrFNO3 |
|---|---|
Peso molecular |
248.01 g/mol |
Nombre IUPAC |
3-bromo-5-fluoro-4-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H |
Clave InChI |
WVACBERNMUBJAD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


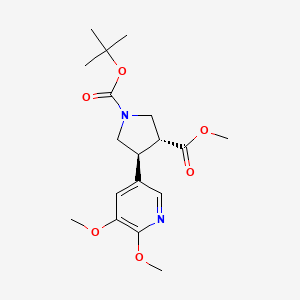
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
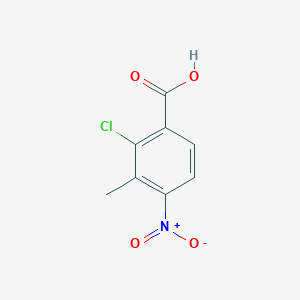
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)
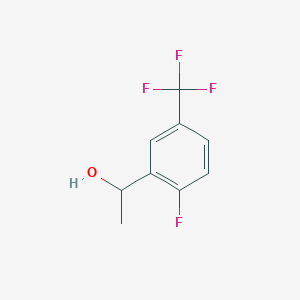
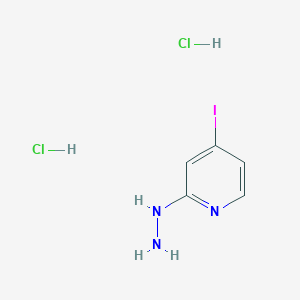
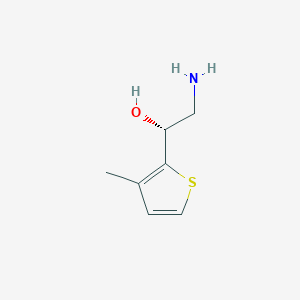
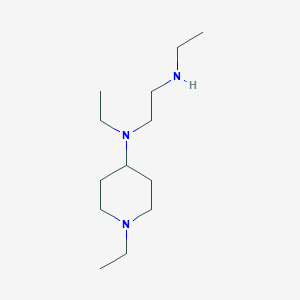
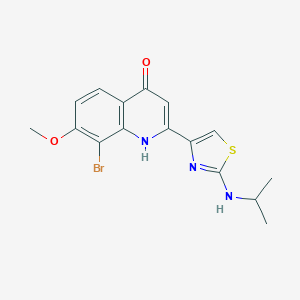
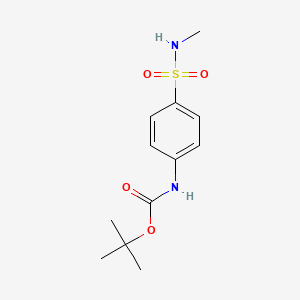
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
